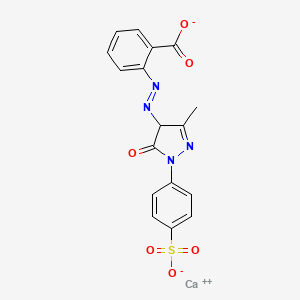![molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1](/img/structure/B12884484.png)
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an octylamino group attached to a butyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Attachment of the Octylamino Group: The octylamino group can be introduced through nucleophilic substitution reactions, where an octylamine reacts with a suitable leaving group on the butyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in stereoselective transformations and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial protein synthesis.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one is unique due to its specific structural features, such as the octylamino group, which may confer distinct biological properties and enhance its efficacy as an antibacterial agent compared to other oxazolidinones.
特性
CAS番号 |
113854-98-1 |
|---|---|
分子式 |
C15H30N2O2 |
分子量 |
270.41 g/mol |
IUPAC名 |
3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3 |
InChIキー |
BCLRRDQXGJJQAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCCCCN1COCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



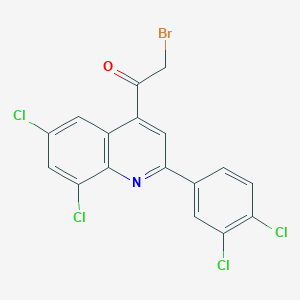
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
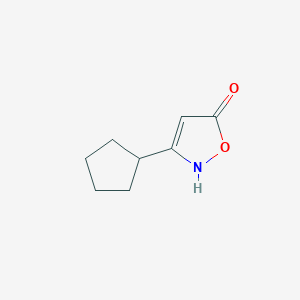
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)
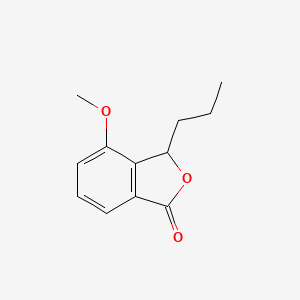

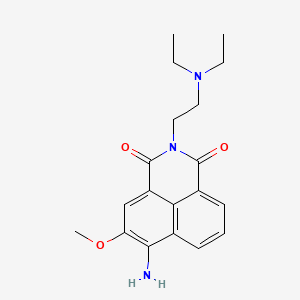
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
